molecular formula C11H9N5O2 B7568584 5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole

5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole

Cat. No. B7568584
M. Wt: 243.22 g/mol
InChI Key: UGDOZHQJIZHVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole, also known as MTOX, is a chemical compound with great potential for scientific research applications. It belongs to the class of oxadiazoles, which are known for their diverse biological activities. MTOX has been found to exhibit significant biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole may exert its biological activities through the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the inflammatory response. 5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, indicating its potential as a treatment for pain and inflammation. 5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole has also been found to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as a treatment for cancer. Additionally, 5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole has been found to exhibit antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and yields a high purity product. It has also been found to exhibit significant biological activities, making it a promising candidate for scientific research. However, there are also some limitations to using 5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on 5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective treatments for pain, inflammation, and cancer. Another area of research could focus on the development of new derivatives of 5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole with improved biological activities. Additionally, research could focus on the safety and efficacy of 5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole in humans, which could lead to its development as a therapeutic agent.

Synthesis Methods

5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole can be synthesized by reacting 4-methoxyphenylhydrazine with ethyl oxalate in the presence of triethylamine to form the corresponding hydrazone. The hydrazone is then reacted with triazole and phosphorus oxychloride to produce 5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole. The synthesis method is relatively simple and yields a high purity product.

Scientific Research Applications

5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole has been found to exhibit significant biological activities, making it a promising candidate for scientific research. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential treatment for pain and inflammation. 5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole has also been found to have antitumor properties, making it a potential treatment for cancer. Additionally, 5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole has been found to have antimicrobial properties, making it a potential treatment for bacterial and fungal infections.

properties

IUPAC Name

5-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-17-8-4-2-7(3-5-8)11-14-10(16-18-11)9-12-6-13-15-9/h2-6H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDOZHQJIZHVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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